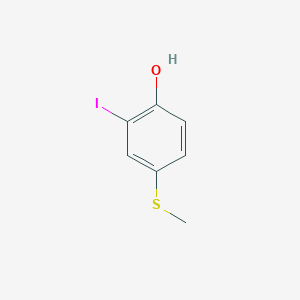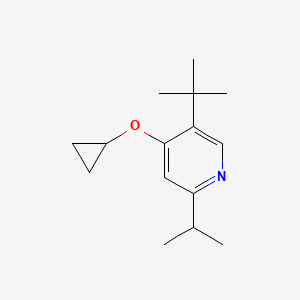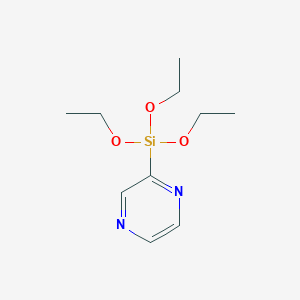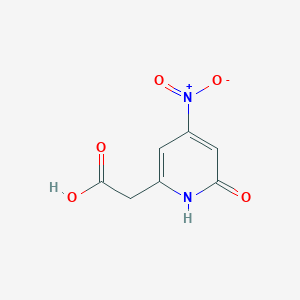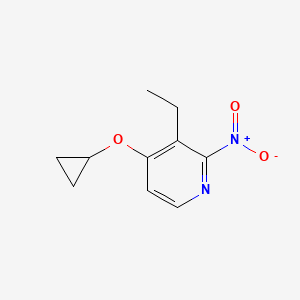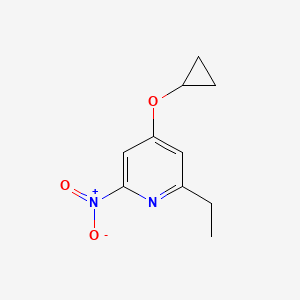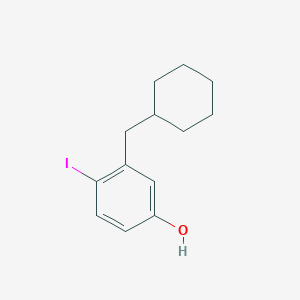
3-(Cyclohexylmethyl)-4-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)-4-iodophenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenol ring in the presence of an oxidizing agent like hydrogen peroxide or iodine monochloride . The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of 3-(Cyclohexylmethyl)-4-iodophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-4-iodophenol can undergo various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Phenol derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
3-(Cyclohexylmethyl)-4-iodophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-4-iodophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less bioactive.
3-(Cyclohexylmethyl)phenol: Lacks the iodine atom, which may reduce its ability to participate in halogen bonding.
4-Bromo-3-(cyclohexylmethyl)phenol: Similar structure but with a bromine atom instead of iodine, which may alter its reactivity and biological activity.
Uniqueness
3-(Cyclohexylmethyl)-4-iodophenol is unique due to the presence of both the cyclohexylmethyl group and the iodine atom.
Properties
Molecular Formula |
C13H17IO |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-4-iodophenol |
InChI |
InChI=1S/C13H17IO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
InChI Key |
WEUZXMXKJGLZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=CC(=C2)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


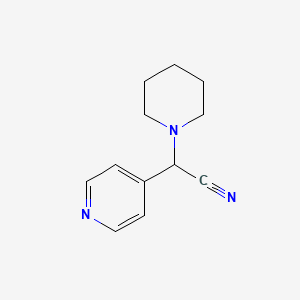
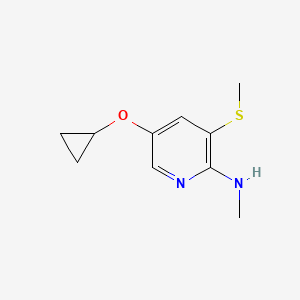
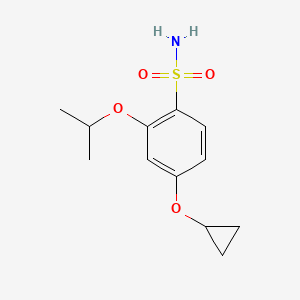
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)

